2,4-Phenoxy Lopinavir-d8 Impurity
Description
Properties
Molecular Formula |
C₃₇H₄₀D₈N₄O₅ |
|---|---|
Molecular Weight |
636.85 |
Synonyms |
(S)-N-((2S,4S,5S)-5-(2-(2,4-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below summarizes key differences between 2,4-Phenoxy Lopinavir-d8 Impurity and related Lopinavir impurities:
Analytical and Functional Comparisons
- Chromatographic Behavior: Deuterated impurities like 2,4-Phenoxy Lopinavir-d8 exhibit slightly longer retention times in reversed-phase HPLC compared to non-deuterated analogs due to increased molecular weight and altered hydrophobicity .
- Stability : Deuterium substitution reduces metabolic degradation rates, making deuterated impurities more stable in biological matrices .
- Regulatory Significance: Non-deuterated impurities (e.g., Lopinavir Impurity-A) are subject to strict pharmacopeial limits (e.g., USP/EP thresholds of ≤0.1–1.0%), while deuterated variants are primarily used as reference standards .
Research and Regulatory Considerations
- Toxicological Data: While non-deuterated impurities are assessed for genotoxicity (e.g., ICH M7 guidelines), deuterated analogs are presumed less toxic due to their use in trace quantities as analytical tools .
- Pharmacopeial Relevance : The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate impurity profiling for Lopinavir, but deuterated variants are excluded from routine testing unless specified .
- Emerging Applications : Deuterated impurities are increasingly used in COVID-19 research to study Lopinavir’s metabolic interactions with antiviral therapies .
Preparation Methods
Deuterium Incorporation Strategies
The deuterated moiety in 2,4-Phenoxy Lopinavir-d8 arises from selective hydrogen-deuterium exchange or the use of deuterated precursors. Key steps include:
-
Deuteration of the Methyl Group : The trideuteriomethyl group at position 3 of the butanamide sidechain is introduced via reaction with deuterated methyl iodide (CD3I) in the presence of a base such as potassium tert-butoxide.
-
Isotopic Labeling of the Pentadeuterio Chain : The 2,3,4,4,4-pentadeuterio configuration is achieved through catalytic deuteration using palladium-on-carbon (Pd/C) in deuterium oxide (D2O) under high-pressure conditions.
Condensation and Cyclization
The core structure is assembled through a multi-step sequence:
-
Peptide Coupling : The (2S,4S,5S)-5-[[2-(2,4-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl amine is coupled to 2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide using 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).
-
Stereochemical Control : Chiral resolution via preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column ensures the desired S configuration at critical stereocenters.
Table 1: Key Reaction Parameters for Deuterium Incorporation
| Parameter | Condition | Source |
|---|---|---|
| Deuteration Temperature | 80–100°C | |
| Catalyst Loading | 5% Pd/C (w/w) | |
| Reaction Time | 24–48 hours | |
| Deuterium Purity | ≥99.8% (Cambridge Isotope Labs) |
Purification Techniques
Solvent-Based Crystallization
The patent CN106117148A describes a methanol-water system for impurity removal:
-
Stepwise Precipitation : Crude Lopinavir-d8 is dissolved in methanol (15× weight) and cooled to 0–5°C. Water (9× weight) is added incrementally to induce crystallization, reducing single impurity content from >0.3% to <0.1%.
-
Temperature Gradients : Post-crystallization, the mixture is held at -5–-15°C for 60 minutes to enhance phase separation, achieving a purge process loss rate of <10%.
Chromatographic Purification
-
Normal-Phase HPLC : A silica gel column (250 × 4.6 mm, 5 µm) with hexane:isopropanol (85:15 v/v) at 1 mL/min resolves the 2,4-phenoxy isomer from the 2,6-dimethylphenoxy parent compound.
-
Yield Optimization : Axios Research reports >99.5% HPLC purity after two chromatographic cycles, with a recovery rate of 82–85%.
Analytical Characterization
Spectroscopic Identification
Stability Studies
Forced degradation under ICH guidelines reveals:
-
Acidic Conditions (0.1N HCl) : 2,4-Phenoxy Lopinavir-d8 degrades by 12% over 72 hours, forming a diamide impurity (C37H46N4O6).
-
Photolytic Stability : No significant degradation after 48 hours under UV light (320–400 nm).
Challenges in Industrial-Scale Synthesis
Diastereomer Formation
The 4 R epimer (retention time 33 minutes) is a persistent byproduct due to racemization during peptide coupling. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for identifying and quantifying 2,4-Phenoxy Lopinavir-d8 Impurity in API formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used, as validated for Lopinavir impurities in pharmacopeial monographs. Ensure method specificity by spiking the impurity into placebo formulations and confirming resolution from the main peak . LC-MS or NMR can resolve structural ambiguities, particularly for isomers or deuterated analogs like Lopinavir-d8 . System suitability criteria (e.g., tailing factor <2.0, resolution >1.5) must align with ICH Q2(R1) guidelines .
Q. How can inter-laboratory variability in impurity quantification be minimized?
- Methodological Answer : Standardize protocols using pharmacopeial reference materials (e.g., USP Lopinavir EP Impurity A) and cross-validate results with collaborative studies. Employ internal standards (e.g., deuterated analogs) to correct for matrix effects . Document instrument parameters (column lot, mobile phase pH) to identify variability sources .
Q. What are the critical steps in synthesizing this compound for use as a reference standard?
- Methodological Answer : Follow regioselective deuteration protocols to ensure isotopic purity at the C-2 and C-4 phenoxy positions. Confirm deuterium incorporation via mass spectrometry (e.g., ≥98% isotopic enrichment) and exclude residual solvents (ICH Q3C) using headspace GC . Purity must be ≥95% (HPLC area normalization) with orthogonal characterization (FT-IR, ¹³C NMR) .
Advanced Research Questions
Q. How can forced degradation studies optimize impurity profiling strategies for 2,4-Phenoxy Lopinavir-d8?
- Methodological Answer : Subject the API to stress conditions (acid/base hydrolysis, oxidation, thermal/photo-stress) and monitor degradation pathways via LC-PDA-MS. For example, oxidative stress (H₂O₂) may generate sulfoxide derivatives, while thermal stress could induce racemization. Correlate degradation products with process-related impurities using retention time alignment and fragmentation patterns .
Q. What experimental design strategies effectively minimize process-related impurities during Lopinavir-d8 synthesis?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial) to evaluate factors like reaction temperature, catalyst loading, and solvent polarity. Use response surface modeling to identify optimal conditions that suppress impurities (e.g., <0.15% w/w). Sequential simplex optimization is recommended for multi-variable systems .
Q. How do regulatory thresholds (ICH Q3A/B) influence impurity qualification for deuterated APIs like Lopinavir-d8?
- Methodological Answer : Thresholds depend on daily dose and duration:
Q. What strategies resolve discrepancies in impurity profiles between pharmacopeial standards and in-house batches?
- Methodological Answer : Perform mass spectrometric deconvolution to distinguish co-eluting peaks. Cross-reference with impurity databases (e.g., USP PF) and validate using spiked samples. If elemental impurities (e.g., Pd from catalysts) are detected, apply ICP-MS with method sensitivity ≤0.1 ppm .
Data Contradiction & Validation
Q. How should researchers address conflicting impurity identification data from LC-MS vs. NMR?
- Methodological Answer : Re-isolate the impurity via preparative HPLC and re-analyze using hyphenated techniques (LC-NMR-MS). For example, a discrepancy in aromatic proton counts (NMR) vs. molecular ion (MS) may indicate residual solvent interference or deuterium exchange artifacts. Confirm via 2D NMR (COSY, HSQC) .
Q. What validation parameters are critical for ensuring reproducibility in impurity quantification?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
